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molecular formula C9H8F3NO2S B8371954 2-(3,3,3-Trifluoro-propylsulfanyl)-nicotinic acid

2-(3,3,3-Trifluoro-propylsulfanyl)-nicotinic acid

Cat. No. B8371954
M. Wt: 251.23 g/mol
InChI Key: VFWGQJKKAMCJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447044B2

Procedure details

2-Mercapto-nicotinic acid (1 g, 6.4 mmol) and 3-bromo-1,1,1-trifluoropropane were reacted in the same manner as in Step A of Preparation Example 10 to obtain the title compound (0.16 g, 10%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
10%

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Br[CH2:12][CH2:13][C:14]([F:17])([F:16])[F:15]>>[F:15][C:14]([F:17])([F:16])[CH2:13][CH2:12][S:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(CCSC1=C(C(=O)O)C=CC=N1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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